molecular formula C18H23N3O2S B2657178 3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide CAS No. 2034612-09-2

3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide

Cat. No.: B2657178
CAS No.: 2034612-09-2
M. Wt: 345.46
InChI Key: WUILNCORYLGRJH-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is a complex organic compound featuring a phenylthio group, a tetrahydro-2H-pyran-2-yl moiety, and a pyrazolyl group

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(9-11-24-17-7-2-1-3-8-17)20-15-12-19-21(13-15)14-16-6-4-5-10-23-16/h1-3,7-8,12-13,16H,4-6,9-11,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILNCORYLGRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the protection of the hydroxyl group of tetrahydro-2H-pyran-2-ol, followed by its reaction with a suitable alkylating agent to introduce the pyrazole moiety.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Formation of the Propanamide: The final step involves the amidation reaction, where the intermediate is reacted with a suitable amine to form the propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The phenylthio group

Biological Activity

3-(phenylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.

  • Molecular Formula : C17H21N3O3S
  • Molecular Weight : 347.43 g/mol
  • Purity : Typically around 95% .

1. Antioxidant Properties

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antioxidant activities. These compounds have been shown to protect cells from oxidative stress, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Several studies highlight the anti-inflammatory properties of pyrazole derivatives. In particular, compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Compounds like this compound may possess broad-spectrum activity against various bacterial strains, which can be beneficial in developing new antibiotics .

Case Study 1: Antioxidant Activity in Fish

A study assessed the protective effects of thieno[2,3-c]pyrazole compounds against oxidative damage caused by environmental toxins in fish erythrocytes. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxic substances .

TreatmentControl4-NonylphenolCompound ACompound B
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.030.6 ± 0.16

This data suggests that similar structural compounds can mitigate oxidative damage effectively.

Case Study 2: Anti-inflammatory Activity

Another study focused on a series of pyrazole derivatives and their ability to inhibit specific pro-inflammatory cytokines in vitro. The findings demonstrated that certain derivatives significantly reduced levels of TNF-alpha and IL-6, indicating their potential use in inflammatory disease management .

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